molecular formula C7H2BrF5Hg B14650282 Bromo[(pentafluorophenyl)methyl]mercury CAS No. 51081-34-6

Bromo[(pentafluorophenyl)methyl]mercury

Cat. No.: B14650282
CAS No.: 51081-34-6
M. Wt: 461.58 g/mol
InChI Key: GWSQLZRGKHDDHH-UHFFFAOYSA-M
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Description

Bromo[(pentafluorophenyl)methyl]mercury is an organomercury compound characterized by the presence of a bromine atom, a pentafluorophenyl group, and a methyl group attached to a mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo[(pentafluorophenyl)methyl]mercury typically involves the reaction of pentafluorobenzyl bromide with mercury(II) acetate in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

C6F5CH2Br+Hg(OAc)2C6F5CH2HgBr+2AcOHC_6F_5CH_2Br + Hg(OAc)_2 \rightarrow C_6F_5CH_2HgBr + 2 AcOH C6​F5​CH2​Br+Hg(OAc)2​→C6​F5​CH2​HgBr+2AcOH

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bromo[(pentafluorophenyl)methyl]mercury undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.

    Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury and leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various organomercury compounds with different functional groups.

    Oxidation and Reduction Reactions: Products include different oxidation states of mercury compounds.

    Coupling Reactions: Products include biaryl compounds and other carbon-carbon bonded structures.

Scientific Research Applications

Bromo[(pentafluorophenyl)methyl]mercury has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in medicinal chemistry, including the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bromo[(pentafluorophenyl)methyl]mercury involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biological molecules, such as proteins and DNA. This interaction can lead to changes in the structure and function of these molecules, potentially affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Another organomercury compound with a methyl group attached to mercury. It is known for its toxicity and environmental impact.

    Phenylmercury: Contains a phenyl group attached to mercury and is used in various industrial applications.

    Ethylmercury: Similar to methylmercury but with an ethyl group. It is used as a preservative in vaccines.

Uniqueness

Bromo[(pentafluorophenyl)methyl]mercury is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other organomercury compounds may not be suitable.

Properties

CAS No.

51081-34-6

Molecular Formula

C7H2BrF5Hg

Molecular Weight

461.58 g/mol

IUPAC Name

bromo-[(2,3,4,5,6-pentafluorophenyl)methyl]mercury

InChI

InChI=1S/C7H2F5.BrH.Hg/c1-2-3(8)5(10)7(12)6(11)4(2)9;;/h1H2;1H;/q;;+1/p-1

InChI Key

GWSQLZRGKHDDHH-UHFFFAOYSA-M

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)[Hg]Br

Origin of Product

United States

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